molecular formula C11H11Br2FO2 B14771170 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde

4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde

Cat. No.: B14771170
M. Wt: 354.01 g/mol
InChI Key: ZXAQAAPWUXODNL-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H9Br2FO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and butoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde typically involves the bromination of 3-butoxy-2-fluorobenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 4,6-Dibromo-3-butoxy-2-fluorobenzoic acid.

    Reduction: Formation of 4,6-Dibromo-3-butoxy-2-fluorobenzyl alcohol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, along with a butoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C11H11Br2FO2

Molecular Weight

354.01 g/mol

IUPAC Name

4,6-dibromo-3-butoxy-2-fluorobenzaldehyde

InChI

InChI=1S/C11H11Br2FO2/c1-2-3-4-16-11-9(13)5-8(12)7(6-15)10(11)14/h5-6H,2-4H2,1H3

InChI Key

ZXAQAAPWUXODNL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1F)C=O)Br)Br

Origin of Product

United States

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